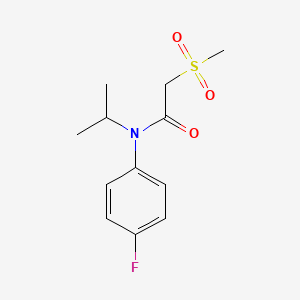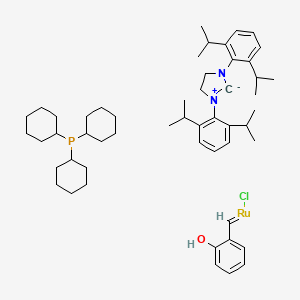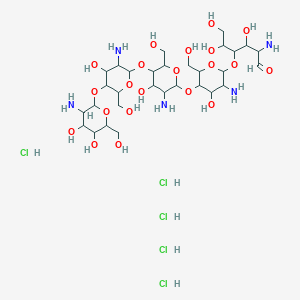
Chitopentaose Pentahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitopentaose Pentahydrochloride is a chitosan oligosaccharide with significant biological activities. It is derived from chitosan, which is a deacetylated form of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. This compound is known for its anti-inflammatory properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitopentaose Pentahydrochloride is typically prepared through the enzymatic hydrolysis of chitosan. Enzymatic methods are preferred due to their specificity and environmentally friendly nature. The process involves the use of chitosanase enzymes that cleave the β-1,4-glycosidic bonds in chitosan to produce chitooligosaccharides, including chitopentaose .
Industrial Production Methods
Industrial production of this compound involves several steps:
Extraction of Chitin: Chitin is extracted from crustacean shells through demineralization and deproteinization.
Deacetylation: Chitin is deacetylated to produce chitosan.
Enzymatic Hydrolysis: Chitosan is hydrolyzed using chitosanase enzymes to produce chitooligosaccharides.
Purification: The resulting chitooligosaccharides are purified using techniques such as ion-exchange chromatography.
Chemical Reactions Analysis
Types of Reactions
Chitopentaose Pentahydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce chitopentaose derivatives.
Reduction: Reduction reactions can modify the functional groups on the chitopentaose molecule.
Substitution: Substitution reactions can introduce new functional groups into the chitopentaose structure
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating and acylating agents.
Major Products Formed
The major products formed from these reactions include various chitopentaose derivatives with modified functional groups, which can have different biological activities and applications .
Scientific Research Applications
Chitopentaose Pentahydrochloride has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic studies and as a starting material for the synthesis of other oligosaccharides.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Studied for its anti-inflammatory, anti-tumor, and wound healing properties.
Industry: Used in the development of functional foods, cosmetics, and agricultural products.
Mechanism of Action
Chitopentaose Pentahydrochloride exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Anti-tumor: It induces apoptosis in cancer cells by activating mitochondrial pathways and suppressing protective autophagy.
Wound Healing: It promotes cell proliferation and tissue regeneration.
Comparison with Similar Compounds
Similar Compounds
- Chitotetraose Tetrahydrochloride
- Chitobiose Dihydrochloride
- Chitohexaose Hexahydrochloride
- Chitoheptaose Heptahydrochloride
- Chitotriose Trihydrochloride
Uniqueness
Chitopentaose Pentahydrochloride is unique due to its specific degree of polymerization, which gives it distinct biological activities compared to other chitooligosaccharides. Its anti-inflammatory and anti-tumor properties make it particularly valuable in medical research .
Properties
IUPAC Name |
2-amino-4-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWTALLCUNVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62Cl5N5O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12307344.png)
![rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis](/img/structure/B12307352.png)
![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)
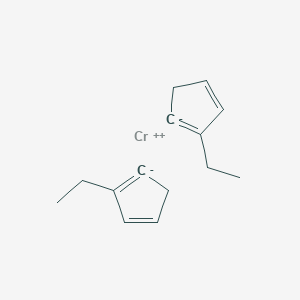

![2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine](/img/structure/B12307386.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)
![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)
![Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307398.png)
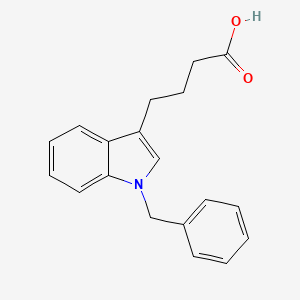
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)
